![molecular formula C16H22BNO3 B1403244 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 1031747-45-1](/img/structure/B1403244.png)
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, FTIR, NMR, and MS . These techniques can provide detailed information about the compound’s structure, conformation, and some special physical and chemical properties.Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which “N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide” is, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions.Scientific Research Applications
- Boronic Ester Bonds : The unique properties of boronic ester bonds make them valuable in constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and ATP within the body. Examples include drug–polymer coupling, polymer micelles, and mesoporous silica. They enable controlled drug release and can transport anti-cancer drugs, insulin, and genes .
- The crystal structure of our compound has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the consistency between experimental and calculated values. DFT further elucidates the molecular electrostatic potential and frontier molecular orbitals, providing insights into physical and chemical properties .
- The sulfonamide group in our compound exhibits negative charges around the O4 and O5 atoms, suggesting potential nucleophilic attack sites .
- Understanding the conformational aspects of molecules is essential. In the case of our compound, conformational analysis plays a key role in revealing its structure and reactivity .
Drug Delivery Systems
Crystallographic and Conformational Studies
Nucleophilic Attack Sites
Conformational Analysis
Other Derivatives
Mechanism of Action
Target of Action
Similar compounds have been used in the field of lithium metal batteries (lmbs) to optimize the electrode-electrolyte interface .
Mode of Action
This compound, also known as N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (DMPATMB), acts as an electrolyte additive. It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound contributes to the formation of Li3N and LiBO2, which have high Li+ conductivity. This improves the transmission of Li+ through the SEI and the cathode electrolyte interface (CEI) .
Pharmacokinetics
Its role in improving the transmission of li+ ions suggests it may have good distribution properties within the battery system .
Result of Action
The use of this compound results in a more stable and efficient battery system. For instance, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after 140 cycles at 200 mA g-1 .
properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-14(19)11-5-6-11/h7-11H,5-6H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSATIBIHHUZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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